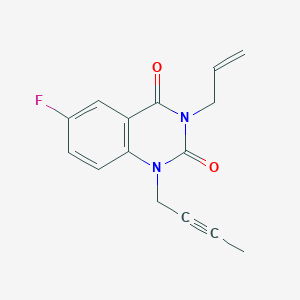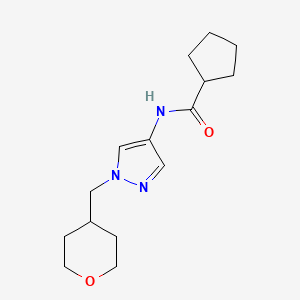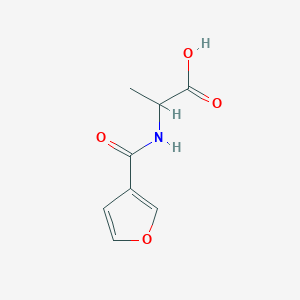![molecular formula C16H13N7O2S B2457470 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034348-79-1](/img/structure/B2457470.png)
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is an intricate synthetic compound exhibiting a complex molecular structure. This compound is characterized by the presence of a pyridazinone moiety connected to a triazolopyridazine group through a methylene bridge, with an additional thiophene ring attached. Such multi-heterocyclic compounds often attract attention in pharmaceutical and chemical research due to their potential biological activities and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the pyridazinone ring: This often begins with the condensation of a suitable diketone with hydrazine hydrate, followed by oxidation.
Synthesis of the triazolopyridazine unit: This can be achieved through cyclization reactions involving appropriate hydrazines and carboxylic acids or derivatives, often under acidic or basic conditions.
Coupling of the two major units: The key step involves a nucleophilic substitution reaction where the methylene bridge is formed by linking the pyridazinone and triazolopyridazine units, often using a halomethyl intermediate.
Industrial Production Methods: Large-scale industrial synthesis would involve optimization of reaction conditions to improve yield and purity, possibly through continuous flow chemistry or employing catalysts to enhance reaction rates and selectivity. Careful control of temperature, solvent choice, and reaction time would be crucial for scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It could undergo oxidation reactions at the thiophene ring or the pyridazinone unit.
Reduction: The pyridazinone and triazolopyridazine rings might be susceptible to reduction under suitable conditions.
Substitution: The compound's heterocyclic structure allows for various substitution reactions, particularly electrophilic and nucleophilic substitutions, at different positions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: Catalytic hydrogenation using Pd/C or chemical reductions with agents like LiAlH₄.
Substitution: Halogens for electrophilic substitutions and organometallic reagents for nucleophilic substitutions.
Major Products: The reaction products would vary depending on the specific chemical environment and reagents used, often leading to further functionalized heterocycles.
Scientific Research Applications
Chemistry: The compound serves as a model system for studying synthetic strategies involving multi-heterocyclic compounds and their chemical transformations.
Biology and Medicine: Potential biological activities include anti-inflammatory, antiviral, and anticancer properties, stemming from the interaction of its heterocyclic cores with biological targets.
Industry: It could be used in the development of new pharmaceutical agents, agrochemicals, and advanced materials due to its robust structural features.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action would typically involve binding to specific enzymes or receptors in biological systems, inhibiting or modifying their activity. Detailed studies would elucidate pathways such as inhibition of specific kinases or interaction with nucleic acids.
Comparison with Similar Compounds
Similar compounds include other multi-heterocyclic entities like:
2-(6-oxopyridazin-1(6H)-yl)-N-(pyridazin-3-ylmethyl)acetamide
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
2-(6-oxopyridazin-1(6H)-yl)-N-((5-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Uniqueness: This compound’s unique combination of the pyridazinone, triazolopyridazine, and thiophene moieties sets it apart, potentially offering distinct chemical properties and biological activities not found in closely related compounds.
Exploring such a molecule's vast potential could open up numerous avenues in both fundamental research and practical applications, highlighting the intricate beauty and functionality embedded within its structure.
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c24-15(10-22-16(25)4-1-7-18-22)17-9-14-20-19-13-6-5-11(21-23(13)14)12-3-2-8-26-12/h1-8H,9-10H2,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRQSKXHFCCYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2457387.png)
![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B2457389.png)

![N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2457395.png)
![N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2457396.png)
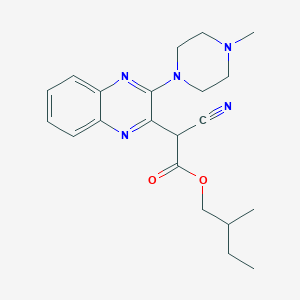
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2457403.png)
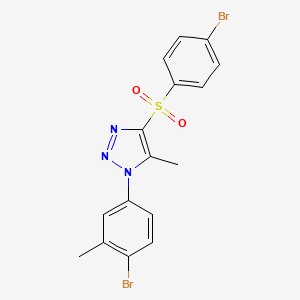
![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)

![2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2457407.png)
